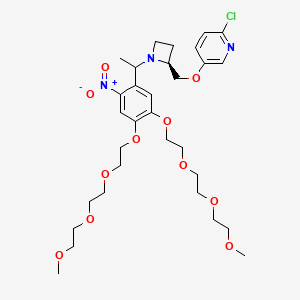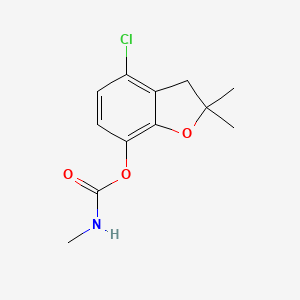
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is a chemical compound known for its use as a pesticide. It is a derivative of carbamate and benzofuran, and it exhibits insecticidal properties. This compound is used to control a variety of pests in agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate typically involves the reaction of methyl isocyanate with 4-chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and formulated for use as a pesticide.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed
Hydrolysis: 4-Chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylamine.
Oxidation: Corresponding oxides of the compound.
Substitution: Products with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on various biological systems and organisms.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. By blocking this enzyme, the compound causes an accumulation of acetylcholine, leading to paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission.
Comparaison Avec Des Composés Similaires
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is unique due to its specific chemical structure and insecticidal properties. Similar compounds include:
Carbofuran: Another carbamate pesticide with a similar mode of action.
Carbosulfan: A related compound used as an insecticide.
Methomyl: Another carbamate pesticide with different structural features but similar insecticidal properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
Numéro CAS |
4790-92-5 |
|---|---|
Formule moléculaire |
C12H14ClNO3 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(4-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)6-7-8(13)4-5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15) |
Clé InChI |
ZUIXATGNVPEOAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=C2O1)OC(=O)NC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


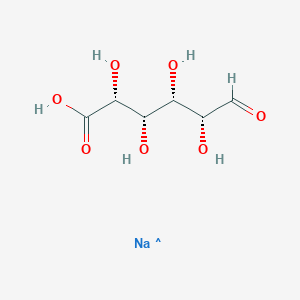
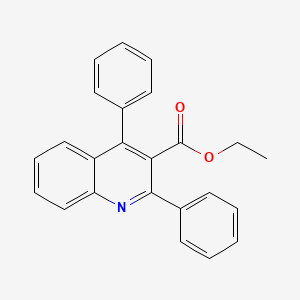
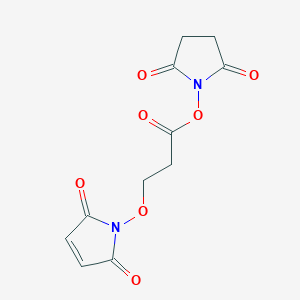

![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
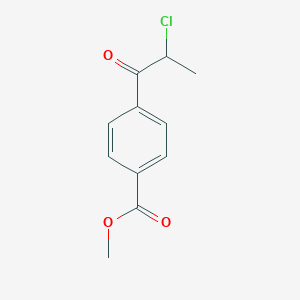
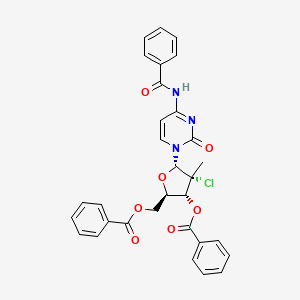
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)

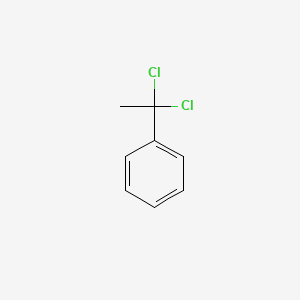
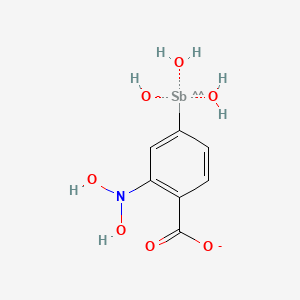
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
